IR-780 iodide
Description
Evolution and Significance of Near-Infrared Fluorophores in Preclinical and Clinical Applications
The development of NIR fluorophores has significantly impacted preclinical and clinical applications, particularly in the field of bioimaging and image-guided interventions. The ability of NIR light to penetrate deeper into tissues with less scattering and absorption compared to visible light has revolutionized in vivo imaging. frontiersin.orgfrontiersin.orgnih.gov This has enabled improved visualization of anatomical structures, real-time monitoring of biological processes, and enhanced detection of diseased tissues. frontiersin.orgazonano.com In preclinical research, NIR imaging allows for non-invasive studies in small animals, providing valuable insights into disease progression, drug distribution, and therapeutic responses. azonano.com Clinically, NIR fluorescence imaging is gaining traction in various applications, including cancer detection and characterization, sentinel lymph node mapping, and guiding surgical and endoscopic procedures. nih.govthno.org The use of clinically approved NIR dyes, such as indocyanine green (ICG), has paved the way for the translation of NIR imaging from bench to bedside. nih.govpnas.orgthno.org Ongoing research continues to focus on developing novel NIR fluorophores with improved brightness, photostability, and targeting capabilities to further enhance their utility in biomedical applications. mdpi.comrsc.org
Distinctive Characteristics and Research Prominence of IR-780 Iodide as a Theranostic Agent
This compound is a near-infrared fluorescent heptamethine dye that has garnered significant research attention due to its distinctive characteristics, particularly its potential as a theranostic agent. researchgate.netscientificlabs.co.uknih.gov Theranostics combines diagnostic imaging with therapeutic capabilities, offering a promising approach for personalized medicine. This compound exhibits fluorescence in the near-infrared region, with a maximum absorption wavelength of approximately 780 nm and a maximum emission wavelength of around 820 nm. pubcompare.ai This optical profile is advantageous for deep tissue penetration and reduced autofluorescence. frontiersin.orgfrontiersin.orgmdpi.com
A key characteristic of this compound is its observed preferential accumulation in tumor cells. researchgate.netnih.gov Studies have indicated that this accumulation may be influenced by factors such as glycolysis and plasma membrane potential in tumor cells. researchgate.net The organic anion transporter peptides (OATPs), specifically the OATP1B3 subtype, may play a significant role in the cellular uptake of this compound. researchgate.netnih.gov This tumor-targeting property makes this compound a promising candidate for cancer imaging and targeted therapy. researchgate.netscientificlabs.co.uk
Beyond its imaging capabilities, this compound also possesses therapeutic potential, primarily through photothermal therapy (PTT). scientificlabs.co.ukresearchgate.netnih.gov Upon irradiation with a near-infrared laser, this compound can efficiently convert light energy into heat, leading to the thermal ablation of cancer cells. researchgate.netnih.gov This dual functionality, enabling both imaging and therapy, underscores its prominence as a theranostic agent in cancer research. nih.govresearchgate.net Compared to the clinically approved dye ICG, this compound has been reported to exhibit higher and more stable fluorescence intensity and superior tumor targeting ability. nih.govresearchgate.netmdpi.com
While this compound demonstrates significant potential, its lipophilicity can limit its application. researchgate.netacs.org To address this, research often focuses on encapsulating this compound within nanoparticles or conjugating it to other molecules to improve its water solubility, stability, and targeted delivery. researchgate.netnih.govacs.org
Here is a summary of some key characteristics of this compound:
| Characteristic | Value/Description | Source |
| Maximum Absorption Wavelength | ~780 nm | pubcompare.ai |
| Maximum Emission Wavelength | ~820 nm | pubcompare.ai |
| Classification | Near-infrared fluorescent heptamethine dye, lipophilic cation | researchgate.netscientificlabs.co.ukresearchgate.net |
| Tumor Accumulation | Preferential accumulation in tumor cells, potentially mitochondria-targeted | researchgate.netnih.gov |
| Therapeutic Modality | Photothermal therapy (PTT), potential for photodynamic therapy (PDT) and sonodynamic therapy (SDT) | scientificlabs.co.ukresearchgate.netnih.govresearchgate.net |
| Comparison to ICG | Higher and more stable fluorescence intensity, superior tumor targeting | nih.govresearchgate.netmdpi.com |
Overview of Current Research Trajectories and Future Prospects in this compound Research
Current research on this compound is actively exploring its multifaceted applications, primarily focusing on enhancing its efficacy and expanding its therapeutic potential. A major trajectory involves the development of delivery systems, such as nanoparticles and liposomes, to overcome challenges associated with its lipophilicity and improve tumor-specific accumulation and stability. researchgate.netnih.govacs.org These nanocarriers can facilitate targeted delivery of this compound to cancer cells, minimizing off-target effects and enhancing therapeutic outcomes. researchgate.netacs.org
Another significant area of research is the investigation of this compound's role in various therapeutic modalities beyond PTT, including photodynamic therapy (PDT) and sonodynamic therapy (SDT). researchgate.netmdpi.comresearchgate.net Its ability to generate reactive oxygen species (ROS) upon excitation suggests its potential as a photosensitizer for PDT. mdpi.com Furthermore, studies are exploring its use as a sonosensitizer activated by ultrasound for SDT in cancer treatment. researchgate.net
Research is also delving into the mechanisms underlying this compound's tumor selectivity and cellular uptake, particularly the involvement of OATPs and its interaction with cellular components like mitochondria. researchgate.netnih.gov A better understanding of these mechanisms can inform the rational design of improved this compound-based agents with enhanced targeting and therapeutic efficiency.
Future prospects for this compound research include the development of novel multifunctional theranostic platforms that integrate imaging, targeted therapy, and potentially drug delivery capabilities. researchgate.netacs.org Combining this compound with chemotherapeutic drugs within a single nanocarrier system is an active area of investigation for synergistic cancer treatment. acs.org The exploration of its potential in non-irradiation-based therapeutic mechanisms also presents an exciting future direction. acs.org Continued efforts to improve its photostability and reduce potential toxicity through chemical modifications or advanced delivery systems will be crucial for its successful translation into clinical applications. researchgate.netmdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
207399-07-3 |
|---|---|
Molecular Formula |
C36H44ClIN2 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole iodide |
InChI |
InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
IRPKBYJYVJOQHQ-UHFFFAOYSA-M |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in methanol |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IR 780 iodide; IR780 iodide; IR-780 iodide |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Ir 780 Iodide
Mechanisms of Cellular Uptake and Intracellular Trafficking
The selective accumulation of IR-780 iodide in tumor cells is a key characteristic, driven by specific transport mechanisms and the unique metabolic environment of these cells. researchgate.netmdpi.com
Role of Organic Anion-Transporting Polypeptides (OATPs) in Selective Tumor Cell Accumulation (e.g., OATP1B3)
Organic anion-transporting polypeptides (OATPs), which are often overexpressed in various types of tumor cells, play a significant role in the cellular internalization of this compound. researchgate.netmdpi.comnih.govspiedigitallibrary.org Studies suggest that OATP1B3, a specific subtype of OATPs, may have a dominant role in the transportation of this compound into tumor cells. researchgate.netnih.gov Inhibition of OATP activity has been shown to significantly reduce the cellular internalization of IR-780 by tumor cells, with reductions reported to be approximately 70% to 80%. mdpi.com This highlights the importance of OATP-mediated active transport in achieving tumor selectivity. mdpi.com
Preferential Mitochondrial Localization and Energetic Influences
Following cellular uptake, this compound exhibits a preferential accumulation in the mitochondria of tumor cells. researchgate.netnih.govcapes.gov.brspiedigitallibrary.orgnih.govtandfonline.com This mitochondria-specific targeting is mediated, in part, by the lipophilic cationic character of the IR-780 molecule. mdpi.com The accumulation in mitochondria is considered energy-dependent. researchgate.netnih.govspiedigitallibrary.org
The energy-dependent uptake of this compound into tumor cell mitochondria is influenced by cellular glycolysis and plasma membrane potential. researchgate.netnih.govcapes.gov.brnih.govacs.org These factors contribute to the metabolic environment that favors IR-780 accumulation within tumor cells. researchgate.netnih.govcapes.gov.brnih.govacs.org
While this compound shows preferential mitochondrial localization, research indicates that mitochondrial membrane potential itself may not have a significant influence on its accumulation, although some studies suggest selective accumulation in mitochondria with high membrane potential. researchgate.netnih.govcapes.gov.brresearchgate.net In contrast, cellular endocytosis and ATP-binding cassette transporters have not shown a significant influence on this compound accumulation. researchgate.netnih.govcapes.gov.br
Mechanisms Governing Enhanced Cellular Internalization via Nanocarriers
The inherent properties of free this compound, such as low water solubility and potential for aggregation, can limit its widespread use. mdpi.comresearchgate.net Association with nanocarriers has been shown to significantly enhance the cellular internalization of IR-780. mdpi.comspiedigitallibrary.orgnih.govresearchgate.netdovepress.comsci-hub.seacs.orgpnas.orgntno.org Nanocarriers can improve the apparent solubility of IR-780, in some cases by over 1000-fold. mdpi.comresearchgate.net Mechanisms governing this enhanced internalization include improved solubility and stability, facilitated cellular uptake through endocytosis or other nanocarrier-specific pathways, and targeted delivery to tumor cells when nanocarriers are functionalized with targeting ligands. mdpi.comspiedigitallibrary.orgnih.govresearchgate.netdovepress.comsci-hub.seacs.orgpnas.orgntno.org For example, albumin-based nanocarriers have been shown to enhance the load and internalization of IR-780. sci-hub.sesci-hub.se Acidity-triggered PEG-detachable nanoparticles have also demonstrated promoted internalization in the weakly acidic tumor microenvironment. acs.org
Photophysical and Photochemical Foundations of Biological Activity
The biological activities of this compound are closely tied to its photophysical and photochemical properties, particularly its interaction with near-infrared (NIR) light. mdpi.commdpi.com IR-780 is a dye that absorbs and emits radiation in the NIR region, with a characteristic maximum absorption wavelength () around 780 nm. mdpi.com It exhibits a high molar absorptivity ( = 2.65–3.3 × 10⁵ M⁻¹ cm⁻¹), indicating strong light absorption at this wavelength. mdpi.com IR-780 also shows intense fluorescence emission in the 790–826 nm range with a high fluorescence quantum yield (). mdpi.commdpi.com These properties make it suitable for fluorescence imaging in the NIR window, where tissue autofluorescence is minimal. mdpi.com
Upon irradiation with NIR light, typically around 808 nm, IR-780 can induce a temperature increase in its environment, a phenomenon utilized in photothermal therapy (PTT). mdpi.commdpi.com IR-780 has a photothermal conversion efficiency generally in the range of 7.6–10.7%, meaning approximately 10% of absorbed light is converted to heat. mdpi.com In the presence of oxygen, IR-780 can also lead to the formation of reactive oxygen species (ROS), a mechanism exploited in photodynamic therapy (PDT). mdpi.comacs.orgmdpi.comsioc-journal.cn The molecular environment can significantly influence the photophysical properties of IR-780, with incorporation into nanostructured systems potentially causing a red shift in the maximum absorption wavelength. mdpi.com Association with lipids and proteins can affect its fluorescence quantum yield. mdpi.com
| Property | Value / Range | Notes | Source |
| Maximum Absorption () | ~780 nm | Near-infrared region | mdpi.com |
| Molar Absorptivity () | 2.65–3.3 × 10⁵ M⁻¹ cm⁻¹ | Strong light absorption | mdpi.com |
| Fluorescence Emission Range | 790–826 nm | Intense emission in NIR | mdpi.com |
| Fluorescence Quantum Yield () | High | Suitable for fluorescence imaging | mdpi.commdpi.com |
| Photothermal Conversion Efficiency () | 7.6–10.7% | Conversion of light to heat | mdpi.com |
| Singlet Oxygen Quantum Yield | High | Potential for ROS generation (PDT) | mdpi.com |
Quantitative Analysis of Photothermal Conversion Efficiency
This compound is recognized for its ability to convert absorbed light energy into heat, a property central to its application in photothermal therapy (PTT) scientificlabs.co.uknih.govacs.org. The photothermal conversion efficiency (PCE) is a key parameter quantifying this ability. Studies have reported the PCE of IR-780 to be in the range of 7.6–10.7% when irradiated with an 808 nm laser mdpi.com. This indicates that approximately 10% of the absorbed light energy is transformed into heat, leading to a temperature increase in the local environment mdpi.com.
The PCE of IR-780 can be influenced by its formulation and the environment. For instance, when incorporated into synthetic liposomes containing cholesterol, the PCE can be significantly enhanced compared to free IR-780, with one study reporting a 2.4-fold increase nih.gov. The concentration of IR-780 within nanocarriers also affects PCE, with higher concentrations potentially leading to enhanced photothermal properties nih.govnih.gov. The surrounding medium also plays a role; IR-780 solubilized in ethanol (B145695) has shown high heat conversion efficiency, reaching temperatures above 50 °C upon irradiation, whereas in aqueous media, its thermal conversion capacity is lower, potentially due to aggregation mdpi.com.
Research findings highlight the dependence of IR-780's photothermal properties on the nanocarrier design nih.gov. For example, IR-780 loaded into temperature-sensitive liposomes demonstrated significant temperature elevation (up to 54.1-54.2 °C) under 808 nm laser irradiation at 0.8 W/cm², while control groups without IR-780 showed minimal temperature changes thno.org. Exceptionally high PCE values, such as 87.9%, have been reported for this compound loaded onto folic acid-functionalized graphene quantum dots, enabling effective photothermal therapy acs.org.
Here is a summary of reported photothermal conversion efficiencies:
| Formulation / Environment | Laser Wavelength | Reported PCE (%) | Reference |
| Free IR-780 | 808 nm | 7.6–10.7 | mdpi.com |
| Synthetic liposomes with cholesterol | Not specified | > 10.7 (2.4x increase vs free) | nih.gov |
| Folic acid-functionalized graphene quantum dots | 808 nm | 87.9 | acs.org |
Reactive Oxygen Species Generation: Singlet Oxygen Quantum Yield and Mechanistic Pathways
Beyond its photothermal properties, this compound also functions as a photosensitizer, capable of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light irradiation techscience.commdpi.comnih.gov. This property is crucial for its application in photodynamic therapy (PDT) techscience.comnih.gov.
The photodynamic potential of a photosensitizer is often evaluated by its singlet oxygen quantum yield (Φso) mdpi.com. IR-780 presents a singlet oxygen quantum yield in the range of 8.1–12.7% (or 0.081–0.127) mdpi.comnih.gov. This is considered relatively high compared to some other photosensitizers like indocyanine green (ICG), which has a reported Φso of 0.008 or 0.002 mdpi.comnih.govnih.gov. The generation of ¹O₂ and other ROS by IR-780 after laser irradiation can induce cellular oxidative stress, leading to cell damage and death nih.govmdpi.com.
The mechanistic pathways involved in ROS generation by photosensitizers typically involve the photosensitizer absorbing light energy and transitioning to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. The triplet state photosensitizer can then interact with molecular oxygen (³O₂) through Type I or Type II photochemical reactions. Type II reactions involve energy transfer from the triplet state photosensitizer to ³O₂, producing highly reactive ¹O₂. Type I reactions involve electron or hydrogen transfer, leading to the formation of superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide nih.gov. Studies have indicated that IR-780 irradiation leads to a significant increase in ¹O₂ and H₂O₂ levels in cells nih.gov.
The efficiency of ROS generation can also be influenced by the microenvironment and formulation. For instance, while encapsulation in some nanocarriers might quench the singlet oxygen production of IR-780, other formulations, such as hollow MnO₂ nanoparticles, can enhance the PDT effect of IR-780, particularly in the presence of H₂O₂, by catalyzing H₂O₂ to produce oxygen, which can then be converted to ¹O₂ by activated IR-780 techscience.com.
Here is a comparison of singlet oxygen quantum yields:
| Compound | Reported Singlet Oxygen Quantum Yield (Φso) | Reference |
| This compound | 0.081–0.127 | mdpi.comnih.gov |
| Indocyanine green | 0.002–0.008 | mdpi.comnih.govnih.gov |
Modulation of Photophysical Attributes by Biological Microenvironments and Nanoconfinement
The photophysical attributes of this compound, including its absorption, fluorescence, and efficiency in generating heat and ROS, can be significantly modulated by the biological microenvironment and when the dye is confined within nanostructures mdpi.comnih.govresearchgate.net.
The wavelength of maximum absorption (λmax) and fluorescence emission of IR-780 can be altered upon incorporation into nanostructured systems mdpi.com. Generally, encapsulation in different nanocarriers can result in a small red shift in the maximum absorption wavelength, potentially due to hydrophobic interactions between IR-780 and the components of the nanoparticles mdpi.com. For example, association with cell membrane vesicles resulted in a significant deviation in λmax to 804 nm mdpi.com.
Nanoconfinement can also influence the fluorescence quantum yield (Φf) and photostability of IR-780. While chemical conjugation of IR-780 with polymers and lipids for nanostructure formation can improve biological imaging, it may sometimes compromise its fluorescence quantum yield mdpi.com. Conversely, encapsulation in certain mesoporous matrices has been shown to increase the quantum yield of IR-780 significantly, with one study reporting a maximum enhancement of 283-fold compared to free IR-780 in water researchgate.net. This suggests that the nanoconfinement environment can inhibit non-radiative relaxation pathways, thereby enhancing fluorescence researchgate.net.
The photothermal conversion efficiency and ROS generation are also subject to modulation by the microenvironment and nanocarrier properties techscience.commdpi.comnih.gov. As discussed earlier, the presence of cholesterol in liposomes can enhance PCE nih.gov. The chemical nature of the nanocarrier has been shown to successfully modulate both the photophysical and photothermal properties of IR-780 mdpi.com. Furthermore, the stability of IR-780, including its resistance to photobleaching, can be improved by encapsulation in nanocarriers, which may favor energy release through heat generation, thereby enhancing PTT efficiency mdpi.comnih.gov. The pH of the microenvironment can also influence the release of IR-780 from certain nanocarriers, impacting its local concentration and subsequent photophysical behavior thno.org.
These findings underscore the importance of considering the interplay between this compound and its local environment when designing IR-780-based systems for biomedical applications.
Advanced Therapeutic Paradigms Incorporating Ir 780 Iodide
Photothermal Therapy (PTT) Methodologies
Photothermal therapy utilizes agents that convert light energy into heat, leading to a localized temperature increase sufficient to induce cell death. nih.gov IR-780 iodide functions as a photothermal agent by absorbing NIR light, typically around 808 nm, and dissipating the absorbed energy as heat. mdpi.comnih.govthno.org
Cellular and Tissue Responses to this compound-Mediated Hyperthermia
When this compound accumulates in cells and is exposed to NIR light, the resulting hyperthermia can cause irreversible cellular damage. mdpi.comnih.gov The mechanisms of cell death are temperature-dependent. Temperatures exceeding 50°C can induce irreversible cell injury, including coagulative necrosis. nih.govthno.org Milder hyperthermia, in the range of 41°C to 45°C, can lead to sublethal effects such as the expression of apoptosis-related genes, activation of caspases, and mitochondrial damage. nih.govthno.org Studies have observed late apoptosis as a cell death mechanism for PTT with temperatures around 55°C. researchgate.net This localized heating can lead to significant tumor necrosis. researchgate.net
Optimization Strategies for Enhanced Photothermal Ablation Efficacy
Optimizing this compound-mediated PTT efficacy often involves strategies to enhance its delivery, tumor accumulation, and photothermal conversion efficiency. Due to its lipophilic nature, this compound has limited water solubility and can exhibit rapid clearance and low tumor uptake when administered systemically. researchgate.net Encapsulation within various nanocarriers, such as liposomes, micelles, and nanoparticles, has been explored to overcome these limitations. researchgate.netresearchgate.netnih.gov These nanocarriers can improve the solubility and stability of this compound, prolong its circulation half-life, and enhance its accumulation in tumor tissue through mechanisms like the enhanced permeability and retention (EPR) effect. researchgate.nettechscience.com
Functionalizing nanocarriers with targeting ligands, such as folate or antibodies, can further improve the selective delivery of this compound to cancer cells that overexpress corresponding receptors. thno.orgnih.govnih.gov This targeted delivery increases the local concentration of this compound in the tumor, leading to more effective photothermal ablation while minimizing damage to healthy tissues. nih.gov
The photothermal conversion efficiency of this compound can also be influenced by its formulation and the design of the nanocarrier. mdpi.com Studies have shown that encapsulating this compound in certain nanostructures can lead to improved photothermal performance compared to the free dye. mdpi.com
Photodynamic Therapy (PDT) Principles and Applications
Photodynamic therapy involves the use of a photosensitizer that, upon irradiation with light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cells. researchgate.netmdpi.com this compound has demonstrated the ability to act as a photosensitizer, producing ROS upon NIR irradiation. mdpi.comtechscience.com
Mechanisms of this compound-Induced Phototoxicity
The photodynamic effect of this compound is primarily mediated by the generation of singlet oxygen (¹O₂). mdpi.comtechscience.com Upon absorption of NIR light, this compound is excited to a higher energy state. Through intersystem crossing, it can transition to a triplet state. In the presence of oxygen, this triplet state can transfer energy to molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂). mdpi.com These ROS induce oxidative stress, leading to damage of cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways such as apoptosis and necrosis. mdpi.comtechscience.com
This compound exhibits a singlet oxygen quantum yield (Φso) in the range of 8.1–12.7%, indicating its efficiency in generating singlet oxygen upon light activation. mdpi.com This ROS generation potential contributes to its phototoxic effects on cancer cells. nih.gov
Synergistic Therapeutic Effects of PDT with PTT
Furthermore, the heat generated by PTT can directly damage cellular structures and sensitize cancer cells to the ROS produced by PDT. mdpi.comnih.gov This combined assault on cancer cells through different mechanisms (heat-induced damage and oxidative stress) can lead to a more robust and complete therapeutic response. researchgate.netnih.gov Nanoplatforms designed to co-deliver this compound and other therapeutic agents or oxygen-generating materials have been developed to maximize this synergistic effect. mdpi.comthno.orgnih.gov
Sonodynamic Therapy (SDT) Modalities
Sonodynamic therapy is a non-invasive therapeutic modality that utilizes ultrasound to activate a sonosensitizer, leading to the generation of cytotoxic ROS and subsequent cell death. capes.gov.brresearchgate.netaip.org this compound has also been investigated for its potential as a sonosensitizer. capes.gov.brresearchgate.netaip.org
This compound as a Sonosensitizer: Ultrasound Activation and Reactive Oxygen Species Production
This compound has been identified as a sonosensitizer, a class of agents that can be activated by ultrasound (US) to exert a therapeutic effect, particularly in sonodynamic therapy (SDT). capes.gov.brnih.govresearchgate.net The mechanism of SDT involves the activation of the sonosensitizer by low-intensity ultrasound, leading to the generation of cytotoxic reactive oxygen species (ROS). capes.gov.brnih.govresearchgate.netaip.org Research has demonstrated that this compound can function as an SDT agent, inducing significant lower cell viabilities and increased necrotic/apoptotic cells in cancer cell lines when combined with US irradiation. capes.gov.brnih.govresearchgate.net
Studies investigating the mechanism of this compound as a sonosensitizer have shown a significant increase in the levels of singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂) upon US irradiation, which are key ROS involved in inducing cell death. capes.gov.brnih.govresearchgate.net Hydroxyl radicals (•OH), however, did not show a significant increase in these studies. capes.gov.brnih.govresearchgate.net The generation of ROS by molecular sonosensitizers like this compound in the presence of ultrasound is proposed to be associated with sonoluminescence-induced molecular excitation. acs.org The efficacy of this compound-mediated SDT has been demonstrated in vitro and in vivo, showing significant tumor growth inhibition. capes.gov.brnih.govresearchgate.net
Dual-Modal Sonophotodynamic Therapeutic Approaches
Combining different therapeutic modalities can lead to enhanced antitumor effects. Dual-modal sonophotodynamic therapy (SPDT) integrates both sonodynamic therapy (SDT) and photodynamic therapy (PDT), leveraging the activation of a photosensitizer/sonosensitizer by both ultrasound and light. harvard.eduresearchgate.net this compound is a suitable candidate for such dual-modal approaches due to its ability to generate ROS under both light (specifically NIR light) and ultrasound irradiation. mdpi.comharvard.edunih.gov
Studies have explored the potential of this compound in SPDT, demonstrating enhanced therapeutic outcomes compared to single-modal treatments. researchgate.net For instance, IR780 iodide-loaded nanoparticles have been investigated for their combined photodynamic and sonodynamic potentials. researchgate.net Research findings indicate that the combined photodynamic and sonodynamic therapy using IR780 iodide-loaded nanoparticles resulted in a greater reduction in cancer cell viability compared to either SDT or PDT alone. researchgate.net The killing effect in these dual-modal approaches is primarily attributed to the generation of singlet oxygen. researchgate.net
Integrated Chemotherapy and Targeted Drug Delivery
Co-Encapsulation and Synergistic Antitumor Efficacy with Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Paclitaxel, Cisplatin, Abiraterone)
To improve the efficacy of cancer treatment and overcome limitations such as drug resistance and systemic toxicity, this compound has been co-encapsulated with various conventional chemotherapeutic agents within nanocarriers. This strategy allows for the co-delivery of both agents to the tumor site, potentially leading to synergistic antitumor effects. mdpi.comnih.gov
Research has demonstrated the successful co-encapsulation of this compound with a range of chemotherapeutic drugs, including Doxorubicin, Paclitaxel, Cisplatin, and Abiraterone, in different nanocarrier systems such as nanoparticles and liposomes. mdpi.comnih.govwikipedia.orgnih.govuni.lunih.govsci-hub.semdpi.comugr.es The co-delivery of this compound with these agents has shown synergistic antitumor efficacy in various cancer models. mdpi.comnih.govwikipedia.orgnih.govuni.lunih.gov
For example, co-delivery of IR-780 with Doxorubicin in nanoparticles or liposomes has demonstrated enhanced therapeutic effects in breast cancer and osteosarcoma models. wikipedia.orgnih.gov Similarly, co-encapsulation with Cisplatin has shown improved outcomes in bladder cancer therapy. uni.lu An IR780-abiraterone conjugate has also been explored for the concomitant imaging and therapy of prostate cancer, demonstrating dose-dependent inhibition of cell proliferation and increased apoptosis. nih.gov The synergistic action often arises from the combined mechanisms of action, where this compound's photothermal or photodynamic effects, or even a non-irradiation mechanism, complement the cytotoxic effects of the chemotherapeutic drugs. mdpi.comsci-hub.se
Controlled Release Kinetics from this compound-Loaded Nanocarriers
The use of nanocarriers for delivering this compound, either alone or co-encapsulated with chemotherapeutic agents, allows for the potential for controlled release kinetics. mdpi.comnih.govnih.gov The design of the nanocarrier system, including the material composition and structure, can influence how and when the encapsulated cargo is released. mdpi.com
Studies have investigated the release profiles of this compound and co-delivered drugs from various nanocarrier formulations. nih.govnih.govthno.orgnih.gov For instance, temperature-sensitive liposomes loaded with both this compound and Doxorubicin have demonstrated fast and controllable drug release upon NIR laser irradiation. nih.gov This controlled release, triggered by the photothermal effect of this compound, allows for targeted drug delivery to the tumor site upon external stimulation. thno.orgnih.gov The release kinetics can be influenced by factors such as temperature changes induced by this compound's photothermal property, as well as the composition and stability of the nanocarrier in biological fluids. thno.orgnih.gov The ability to control the release kinetics is crucial for maximizing therapeutic efficacy while minimizing systemic exposure and potential side effects of the encapsulated drugs. nih.govnih.gov
Diagnostic and Theranostic Frameworks Utilizing Ir 780 Iodide
Near-Infrared Fluorescence (NIRF) Imaging Advancements
Near-infrared fluorescence (NIRF) imaging is a rapidly advancing modality for cancer detection and real-time monitoring. nih.govresearchgate.net Probes that are excited and emit fluorescence in the NIR window (750–1000 nm) are of particular interest for developing new diagnostic techniques. mdpi.com IR-780 iodide, with its peak emission around 780 nm, is well-suited for detection by NIRF imaging systems. nih.govscispace.com It demonstrates superior photostability and higher fluorescence intensity when compared to the clinically approved dye, indocyanine green (ICG). ntno.orgnih.gov
Advantages of Near-Infrared Spectral Region for Deep Tissue Penetration
The near-infrared spectral window, often called the "window of biological transparency," offers distinct advantages for in vivo imaging. mdpi.com At these wavelengths (typically 700-900 nm), the absorption and autofluorescence from endogenous biomolecules in living tissues are significantly reduced. mdpi.comyoutube.com This minimizes background interference, leading to a better signal-to-noise ratio. youtube.com Consequently, light can penetrate deeper into tissues, reaching depths of several millimeters to centimeters, a significant improvement over visible or ultraviolet light. mdpi.comnih.govpfmjournal.org This enhanced penetration depth is crucial for non-invasively visualizing deeper structures and processes within the body, such as tumors. mdpi.comresearchgate.net The reduced light scattering in the NIR-II window (1000-1700 nm) can further improve image resolution and clarity compared to the NIR-I region. youtube.comresearchgate.net
In Vivo Bioimaging for Tumor Detection and Localization
This compound exhibits a notable, intrinsic ability for preferential accumulation in tumor cells without requiring further modification. nih.govresearchgate.netnih.gov This tumor-specific uptake is thought to be mediated in part by organic anion-transporting polypeptides (OATPs), such as OATP1B3, which are often overexpressed on the surface of various cancer cells. nih.govnih.govresearchgate.net This inherent targeting property makes IR-780 a valuable contrast agent for NIRF imaging to detect and localize tumors in vivo. nih.gov
Studies have successfully demonstrated its application across various cancer models. For instance, in preclinical mouse models of prostate cancer, intravenously administered IR-780 enabled clear identification of subcutaneous xenografts with high signal-to-background ratios. nih.gov It has also been used to visualize breast, cervical, lung, and osteosarcoma tumors in mice, where fluorescence signals in the tumor were markedly higher than in normal tissues. mdpi.com Encapsulation of IR-780 into nanoparticles, such as those made from heparin-folic acid, has been shown to further enhance tumor-specific accumulation, leading to effective tumor imaging in vivo. nih.gov
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Prostate Cancer (PC-3, LNCaP xenografts) | Effectively identified subcutaneous prostate cancer xenografts with high signal-to-background ratios. Uptake mediated by OATP1B3. | nih.gov |
| Breast Cancer (4T1 xenografts) | FA-IR780-NPs showed specific tumor targeting and were used for tumor imaging. | nih.gov |
| Ovarian Cancer (SKOV3 xenografts) | FA-IR780-NPs demonstrated excellent tumor-targeting ability, enabling clear NIR fluorescence imaging of tumors. | nih.gov |
| Glioma (U87MG orthotopic xenografts) | IR780-phospholipid micelles showed preferred intracranial tumor accumulation and potent NIRF signal intensity. | researchgate.net |
Clinical Translation Potential in Image-Guided Surgical Resection and Tumor Margin Delineation
A significant challenge in oncologic surgery is achieving complete tumor removal while preserving as much healthy tissue as possible. pfmjournal.org Incomplete resection due to positive surgical margins is a major factor in local tumor recurrence. medpath.com NIRF imaging has the potential to revolutionize cancer surgery by providing real-time, intraoperative visual guidance to surgeons. pfmjournal.orgnih.gov By using tumor-targeting fluorescent probes like IR-780, surgeons can visually differentiate cancerous tissue from the surrounding normal tissue, allowing for more precise tumor excision and assessment of surgical margins. pfmjournal.orgnih.gov
The development of fluorescently labeled agents for targeted, image-guided surgery could help visualize residual tumor tissue intraoperatively, facilitating more complete tumor removal. nih.gov Studies have demonstrated that NIRF imaging can precisely delineate tumor borders. nih.gov Nanoparticle formulations of IR-780 have shown potential for clinical imaging and image-guided surgery of brain tumors. researchgate.net The use of IR-780 in conjunction with photothermal therapy during surgery could also help eliminate microscopic residual lesions that are difficult to remove surgically, potentially improving outcomes in cancers like ovarian cancer. nih.gov This approach aims to bridge the gap between preoperative radiological images and the intraoperative reality, moving towards a more precise, biology-based surgical strategy. pfmjournal.org
Real-Time Pharmacokinetic and Biodistribution Monitoring
Understanding the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents is critical in drug development. NIRF imaging with IR-780 offers a powerful, non-invasive tool for real-time monitoring of these pharmacokinetic and biodistribution processes in preclinical models. mdpi.comnih.gov This allows for longitudinal studies in a single animal, reducing the need for dissecting multiple animals at different time points. photonetc.com
Following systemic administration, the distribution of IR-780 can be tracked throughout the body. nih.gov Studies using diffuse fluorescence tomography (DFT) with IR-780 have revealed its long-term retention in tumors and rapid metabolism in the liver. nih.gov Biodistribution analysis has confirmed that its metabolism is primarily hepatic, with strong signals detected in the liver and gallbladder, and subsequent elimination via feces. nih.govresearchgate.net When encapsulated in nanoparticles, the biodistribution profile can be altered; for example, phospholipid micelles loaded with IR-780 have shown higher accumulation in tumors compared to free IR-780, likely due to the enhanced permeability and retention (EPR) effect and longer circulation times. acs.org
Multimodal Imaging Integration (e.g., Photoacoustic, Ultrasound, Magnetic Resonance Imaging)
While NIRF imaging provides excellent sensitivity, it often lacks detailed anatomical information. nih.gov To overcome this limitation, IR-780 is increasingly being integrated into multimodal imaging frameworks, combining its optical properties with other modalities that provide structural or functional context, such as photoacoustic (PA) imaging, ultrasound (US), and magnetic resonance imaging (MRI). nih.govnih.gov This hybridization provides complementary information, bringing the molecular sensitivity of optical imaging into a precise anatomical context. nih.govrsc.org
Photoacoustic imaging, a hybrid technique that combines optical excitation with ultrasound detection, is particularly well-suited for integration with IR-780. nih.govnih.gov As IR-780 strongly absorbs NIR light, it can serve as an effective contrast agent for PA imaging, which measures optical absorption contrast to visualize tissues. nih.govyoutube.com Combining IR-780-based nanoparticles with diagnostic high-frequency ultrasound and MRI has been explored for monitoring therapeutic progression in deep bacterial infections. nih.gov Similarly, nanocomplexes containing both IR-780 and superparamagnetic iron oxide (SPIO) have been developed for combined photothermal therapy and MR imaging. ntno.org Such multimodal approaches are essential for cross-validating findings and gaining a more comprehensive understanding of biological processes in vivo. nih.gov
Conceptualization and Development of this compound-Based Nanotheranostics
The intrinsic properties of IR-780 make it an ideal candidate for nanotheranostics, which are nanoparticle-based agents designed for both therapy and diagnosis. mdpi.comdoaj.org However, free IR-780 is a hydrophobic molecule with poor stability and solubility in aqueous environments, which limits its direct clinical application. nih.govresearchgate.netresearchgate.net To address these challenges, IR-780 is frequently encapsulated within various nanocarriers. researchgate.net This association with nanostructures improves its dispersibility in aqueous media, reduces photobleaching, and enhances its stability and bioavailability. mdpi.comresearchgate.net
A wide array of nanocarriers has been developed to deliver IR-780, including liposomes, micelles, albumin nanoparticles, and polymeric nanoparticles made from materials like poly(lactic-co-glycolic) acid (PLGA). mdpi.comnih.govacs.orgnih.gov These nanoformulations can be engineered for passive targeting to tumors via the EPR effect or for active targeting by functionalizing the nanoparticle surface with ligands like folic acid. nih.govnih.govacs.org The encapsulation of IR-780 not only facilitates its use for NIRF imaging but also enables its application in photothermal therapy (PTT) and photodynamic therapy (PDT), where the dye converts NIR light into heat or reactive oxygen species to destroy cancer cells. mdpi.comnih.govnih.gov The fluorescent properties of these nanoparticles allow for real-time imaging of their biodistribution, ensuring that the therapeutic effect is delivered to the target site. mdpi.com
| Nanocarrier Type | Key Features and Applications | Reference |
|---|---|---|
| Liposomes | Improves stability and encapsulation efficiency of hydrophobic IR-780; used for PTT/PDT of brain tumors. | nih.gov |
| PLGA Nanoparticles | Biodegradable polymer carrier; used for PTT of breast cancer bone metastases. | nih.gov |
| Phospholipid Micelles | Small particle size (~26 nm), enhanced stability, and improved tumor accumulation for NIR imaging of glioma. | researchgate.netacs.org |
| Heparin-Folic Acid Conjugates | Self-assembled nanoparticles with active targeting to folate receptor-overexpressing cells for imaging and PTT. | nih.gov |
| Albumin Nanocomplexes | Utilizes abundant serum protein for delivery; combined with iron oxide for multimodal MR imaging and PTT. | ntno.org |
Nanocarrier Design and Formulation for Optimized Ir 780 Iodide Delivery
Strategies for Enhanced Biocompatibility and Pharmacokinetics
Encapsulating IR-780 iodide within nanocarriers addresses several limitations associated with the free dye, leading to improved biocompatibility and pharmacokinetics.
Mitigation of Lipophilicity, Rapid Clearance, and Off-Target Accumulation
This compound is a lipophilic molecule, which contributes to its poor water solubility and tendency for rapid clearance and non-specific tissue distribution. ntno.orgmdpi.comgithub.ionih.gov Nanocarriers provide a means to encapsulate the hydrophobic dye within a hydrophilic shell or matrix, significantly increasing its dispersibility in aqueous biological fluids. mdpi.comgithub.io This encapsulation can prolong the circulation half-life of this compound by reducing its interaction with plasma proteins and the reticuloendothelial system (RES). github.ionih.govdiva-portal.org
Furthermore, nanocarrier systems can be engineered with targeting moieties on their surface to achieve active targeting of specific cells or tissues, such as tumor cells which often overexpress certain receptors like folate receptors or EGFR. mdpi.comthno.org This targeted delivery minimizes accumulation in healthy tissues, thereby reducing off-target effects and potentially lowering the required dose of this compound. ntno.orgmdpi.comnih.gov For instance, studies have shown that encapsulating IR-780 in nanoparticles leads to significantly higher accumulation at tumor sites compared to the free dye, attributed in part to the enhanced permeation and retention (EPR) effect in tumors. ntno.orgnih.govnih.gov Conjugating IR-780 to polymers like PLA has also been shown to minimize the transfer of fluorescence to serum proteins, maintaining a stable association with the nanocarrier in biological media. mdpi.com
Improvement of Photostability and Fluorescence Retention
The photostability and fluorescence intensity of this compound can be significantly affected by its environment. Free IR-780 is prone to photobleaching and degradation, particularly under light exposure. researchgate.netnih.gov Encapsulation within nanocarriers provides a protective microenvironment that shields the dye from degradation factors, leading to improved photostability. nih.govnih.govmdpi.com Studies have demonstrated that IR-780 loaded nanoparticles exhibit dramatically improved photostability compared to the free dye, with maintained absorbance over longer periods under light exposure. nih.govnih.gov
Moreover, the nanocarrier microenvironment can influence the photophysical properties of IR-780, potentially enhancing its fluorescence intensity and photoluminescence. nih.govmdpi.com For example, incorporation into synthetic lipid bilayers, especially with moderate cholesterol content, has been shown to enhance the fluorescent intensity and photoluminescence of IR-780. mdpi.com Conversely, the presence of intrinsic proteins in cell-membrane-derived liposomes can lead to quenching. mdpi.com The chemical nature of the nanocarrier can thus modulate the photophysical and photothermal properties of IR-780. mdpi.com
Classification and Characterization of Nanocarrier Systems
A variety of nanocarrier systems have been developed for this compound delivery, each with unique compositions and characteristics influencing their performance. These systems are typically characterized by their size, morphology, surface charge (zeta potential), encapsulation efficiency, and stability. nih.govajopred.commdpi.com
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles, Temperature-Sensitive Liposomes)
Lipid-based nanoparticles are widely used for drug delivery due to their biocompatibility and ability to encapsulate lipophilic compounds like this compound within their lipid bilayers or core. nih.govmdpi.comnih.govfrontiersin.org
Liposomes: These spherical vesicles composed of lipid bilayers can efficiently encapsulate hydrophobic this compound within the lipid membrane. nih.govmdpi.comnih.gov Cationic IR-780-loaded liposomes have been fabricated to improve photostability and facilitate cellular uptake. nih.gov Temperature-sensitive liposomes (TSLs) loaded with IR-780 and chemotherapy drugs like doxorubicin (B1662922) have been developed for combined chemo-photothermal therapy, allowing for laser-controlled drug release triggered by the heat generated by IR-780 under NIR irradiation. thno.org
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers composed of solid lipids at room and body temperatures. tandfonline.comresearchgate.net They offer advantages such as good biocompatibility and the ability to carry hydrophobic agents. tandfonline.com SLNs conjugated with targeting ligands like c(RGDyK) have been used to enhance the targeted delivery of IR-780 to tumor angiogenic vessels for imaging-guided photothermal therapy. nih.govtandfonline.comresearchgate.net Characterization of such SLNs has shown changes in hydrodynamic diameter and zeta potential upon surface modification. nih.gov
Nanostructured Lipid Carriers (NLCs): NLCs are considered the second generation of SLNs, featuring a less ordered lipid matrix that can improve drug loading and prevent drug expulsion during storage. nih.govtandfonline.com IR-780 has been incorporated into NLCs, demonstrating high loading capacity and enhanced heat generation efficiency compared to free IR-780. nih.gov Surface modification with agents like AMD3100 has been used to promote tumor accumulation. nih.gov
Polymeric Nanoparticles and Micelles (e.g., PEG-PLA, Heparin-Folic Acid, PLGA, PMDPC)
Polymeric nanoparticles and micelles utilize biodegradable and biocompatible polymers to encapsulate and deliver this compound. researchgate.netnih.govthno.orgnih.govkinampark.comnih.govfishersci.ca
Poly(lactic-co-glycolic acid) (PLGA): PLGA is a widely used biodegradable polymer approved by the FDA. mdpi.comkinampark.com PLGA nanoparticles have been extensively studied for improving the circulation time and tumor targeting of encapsulated drugs, including IR-780. mdpi.commdpi.comrsc.org IR-780 can be encapsulated within the hydrophobic core of PLGA nanoparticles. mdpi.comrsc.org Characterization of PLGA nanoparticles loaded with other agents has shown stable particle sizes and negative zeta potentials. mdpi.com
PEG-PLA: Amphiphilic block copolymers like PEG-PLA can self-assemble into micelles or nanoparticles, with the hydrophobic PLA block forming the core where this compound can be encapsulated, and the hydrophilic PEG block forming the shell, providing stealth properties and improved circulation time. mdpi.com Conjugation of IR-780 to PLA has been shown to improve its stability in biological media. mdpi.com
Heparin-Folic Acid: While not explicitly detailed for IR-780 in the provided snippets, heparin and folic acid are commonly used in nanoparticle formulations for targeting and improved pharmacokinetics. Heparin is a glycosaminoglycan used clinically as an anticoagulant guidetopharmacology.orgctdbase.org, and folic acid is often used as a targeting ligand due to its high affinity for folate receptors overexpressed on various cancer cells mdpi.comnih.govfishersci.canih.gov. Polymeric nanoparticles incorporating these components could be designed to deliver this compound with enhanced targeting and reduced non-specific uptake.
PMDPC: Poly(2-methacryloyloxyethyl phosphorylcholine-co-2-(dimethylamino)ethyl methacrylate) (PMDPC) based micelles have been explored as nanocarriers. researchgate.net While the specific application with IR-780 was in the context of FRET for monitoring nanocarrier integrity, PMDPC micelles can encapsulate hydrophobic dyes and exhibit good biocompatibility. researchgate.net
Albumin and Protein-Based Nanocomplexes
Albumin, particularly human serum albumin (HSA) or bovine serum albumin (BSA), is a natural protein that can be used to form nanoparticles or nanocomplexes for drug delivery. nih.govacs.orgresearchgate.netresearchgate.netmdpi.comfrontiersin.orgsci-hub.sesci-hub.se
this compound can bind to albumin, and albumin-based nanocarriers have been developed to improve the water solubility and reduce the toxicity of IR-780. acs.orgmdpi.comresearchgate.netsci-hub.se Studies have shown that IR-780 binds to BSA with greater stability at higher temperatures. nih.govacs.org
Albumin-based nanocarriers encapsulating IR-780 have demonstrated marked accumulation in tumor tissue and have shown potential for both photothermal therapy and a non-irradiation-based antitumoral effect. nih.govacs.orgsci-hub.se The interaction between albumin and IR-780 can lead to the formation of aggregates or a protein corona around other nanoparticles, influencing the biodistribution and efficacy. sci-hub.secsic.es
Here is a summary table of some nanocarrier types and their characteristics for this compound delivery:
| Nanocarrier Type | Examples | Key Advantages | Relevant Characteristics (if available) |
| Lipid-Based Nanoparticles | Liposomes, Solid Lipid Nanoparticles (SLNs), Temperature-Sensitive Liposomes (TSLs), Nanostructured Lipid Carriers (NLCs) | Biocompatibility, encapsulation of lipophilics, potential for controlled release | Size (e.g., ~80-200 nm for liposomes, 50-1000 nm for SLNs), Zeta Potential |
| Polymeric Nanoparticles and Micelles | PEG-PLA, PLGA, PMDPC | Biodegradability, tunable properties, stealth effect (with PEG) | Size (e.g., ~30 nm for Pluronic-silica NPs), Monodispersity, Stability |
| Albumin and Protein-Based Nanocomplexes | Human Serum Albumin (HSA), Bovine Serum Albumin (BSA) | Improved water solubility, reduced toxicity, potential for tumor accumulation | Enhanced binding at higher temperatures, tumor accumulation (~3% ID) |
This table is based on the information extracted from the search results and provides a snapshot of the different nanocarrier types discussed in the context of this compound delivery.
Mesoporous Silica (B1680970) Nanoparticles
Mesoporous silica nanoparticles (MSNs) are inorganic nanocarriers characterized by their tunable size, large surface area, and porous structure, making them suitable for drug encapsulation and delivery. nih.gov MSNs can effectively encapsulate hydrophobic agents like this compound within their pores. nih.gov Functionalization of MSNs, such as with polyethylene (B3416737) glycol (PEG), can further enhance their properties by extending blood circulation time and preventing premature leakage of the encapsulated cargo. nih.gov Studies have demonstrated the use of PEG-functionalized MSNs for the co-delivery of IR-780 and other therapeutic agents, such as curcumin, to lung cancer cells. nih.gov These nanocarriers have shown the capability for pH-dependent drug release, which can be advantageous in the acidic tumor microenvironment. nih.gov While IR-780 loaded MSNs have shown potential for photodynamic therapy, some studies suggest that the silica matrix might prevent the temperature rise required for photothermal therapy. nih.gov However, MSNs loaded with IR780 have also been coated with cell membranes to enhance tumor targeting and anti-tumor capabilities. nih.gov
Biomimetic and Cell Membrane-Derived Vesicles
Biomimetic nanoparticles, particularly those derived from cell membranes, offer unique advantages for drug delivery, including improved biocompatibility, reduced immune recognition, and intrinsic targeting capabilities depending on the source cell. frontiersin.orgmdpi.comacs.org Vesicles derived from various cell membranes, such as red blood cells and melanoma cells, have been explored for encapsulating this compound. mdpi.comacs.org These biomimetic vesicles can incorporate this compound within their lipid bilayers. frontiersin.orgmdpi.comacs.org Research indicates that coating nanoparticles with red blood cell membranes can lead to good immune evasion, prolonged blood circulation, and high tumor accumulation. frontiersin.org The type of cell membrane used can influence the performance of the nanoparticles; for instance, photothermal therapy efficiency has been shown to depend on the cell membrane source, with melanoma vesicles demonstrating higher efficiency compared to erythrocyte vesicles in some studies. mdpi.com Hybrid nanocarriers combining synthetic lipids with cell membranes have also been developed to encapsulate IR-780 dyes, demonstrating potential for image-guided therapeutic procedures. acs.org
Passive and Active Tumor-Targeting Methodologies
Targeting strategies are employed to ensure that this compound-loaded nanocarriers preferentially accumulate at the tumor site, maximizing therapeutic efficacy while minimizing off-target effects. Both passive and active targeting mechanisms play a significant role.
Exploiting the Enhanced Permeability and Retention (EPR) Effect
The Enhanced Permeability and Retention (EPR) effect is a passive targeting mechanism that takes advantage of the unique characteristics of tumor vasculature. Tumors often have leaky blood vessels and a compromised lymphatic drainage system, leading to the accumulation of nanoparticles within the tumor interstitium. nih.govntno.orgnih.govthno.orgresearchgate.net Nanoparticles of appropriate size (typically 20-200 nm) can extravasate through the gaps in the tumor endothelium and be retained within the tumor tissue for extended periods. nih.gov This passive accumulation via the EPR effect is a fundamental principle utilized in the design of many nanocarriers for cancer therapy, including those carrying this compound. nih.govntno.orgthno.orgresearchgate.net Studies have shown that loading IR-780 onto nanoparticles significantly prolongs its circulation time and enhances its distribution and accumulation in tumors compared to the free dye, which is attributed to the EPR effect. nih.govntno.org
Ligand-Mediated Active Targeting (e.g., Folate Receptor, Integrin, Antibody Conjugation)
Active targeting involves conjugating specific ligands to the surface of nanocarriers that can bind to receptors overexpressed on cancer cells or in the tumor microenvironment. This targeted binding facilitates increased cellular uptake and accumulation within the tumor. nih.govmdpi.comrsc.org
Folate Receptor Targeting: The folate receptor is overexpressed in various cancer types, including ovarian cancer. nih.gov Folate (vitamin B9) can be conjugated to nanocarriers to target these receptors. nih.govnih.govnih.gov Folate-targeted nanoparticles loading this compound have been developed and shown to specifically accumulate in tumors overexpressing the folate receptor, demonstrating superior tumor targeting compared to non-targeted nanoparticles. nih.govnih.govnih.gov This active targeting, combined with the passive EPR effect, contributes to enhanced delivery of this compound to the tumor site. nih.govnih.gov
Antibody Conjugation: Antibodies offer high specificity for targeting antigens overexpressed on cancer cells. Conjugating antibodies to nanocarriers is a promising strategy for active tumor targeting. mdpi.comrsc.org While the search results discuss the use of antibodies for targeting in general and mention antibody-drug conjugates, specific examples of this compound directly conjugated to antibodies for targeting in the provided context are limited. However, the principle of using antibodies to enhance the targeting of nanocarriers encapsulating or carrying therapeutic agents like this compound is a well-established approach in nanomedicine. mdpi.comrsc.org For example, Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR), has been used to decorate IR-780-loaded nanomicelles, leading to enhanced tumor accumulation and improved phototherapeutic effects in colorectal cancer models. rsc.org
The combination of passive accumulation through the EPR effect and active targeting via ligands like folate, integrin-binding peptides, or antibodies provides a synergistic approach to enhance the specific delivery and accumulation of this compound at tumor sites, improving the potential for effective imaging and therapy. nih.govnih.gov
Immunological Responses and Biological Efficacy of Ir 780 Iodide Systems
In Vitro Assessments of Cellular Cytotoxicity and Cell Viability
In vitro studies have investigated the cytotoxic effects of IR-780 iodide on various cancer cell lines, often in the presence or absence of NIR laser irradiation. These assessments are crucial for understanding the direct impact of IR-780 on cancer cell survival and identifying optimal conditions for therapeutic intervention.
Studies have shown that this compound, particularly when incorporated into nanocarriers, can lead to a significant reduction in cancer cell viability upon NIR laser irradiation, indicative of photothermal and/or photodynamic effects mdpi.comthno.orgacs.orgdovepress.com. For instance, IR-780-loaded polymeric micelles exhibited high heat-generating capability under 808-nm laser irradiation, resulting in cytotoxicity to cancer cells researchgate.net. Similarly, liposomal IR-780 demonstrated enhanced cytotoxicity and induced a higher cell apoptosis rate toward human glioblastoma cells compared to free IR-780 when exposed to NIR laser, attributed to PTT with overexpression of heat shock protein and PDT with generation of intracellular reactive oxygen species mdpi.com.
Interestingly, some research indicates that IR-780 can exhibit a chemotherapeutic effect even without laser irradiation, promoting cancer cell death in vitro researchgate.netsci-hub.se. This suggests a potential non-irradiation mechanism contributing to its anti-tumor properties. The extent of cytotoxicity can be dose-dependent on the concentration of IR-780 mdpi.comdovepress.com.
Studies evaluating cell viability using assays like MTT or CCK-8 have demonstrated concentration-dependent toxicity of IR-780 or IR-780-loaded nanoparticles under laser irradiation mdpi.comthno.orgdovepress.com. For example, one study showed that while IR780-loaded folate-targeted nanoparticles exhibited negligible toxicity to SKOV3 cells up to 40 μg/mL without irradiation, they showed concentration-dependent toxicity under NIR laser irradiation dovepress.com. Another study using DITSL (DOX/IR-780-Loaded Temperature-Sensitive-Liposomes) on 4T1 cells demonstrated significantly lower cell viability when treated with DITSL plus laser irradiation compared to other treatment groups thno.org.
Data from in vitro cytotoxicity studies often highlight the enhanced effect when IR-780 is combined with NIR irradiation.
| Treatment Group | Laser Irradiation | Cell Viability (%) | Reference |
| Free IR-780 or ILs (low conc.) | Without | Negligible | mdpi.com |
| Free IR-780 or ILs | With | Drastically Reduced | mdpi.com |
| FA-IR780-NP (up to 40 μg/mL) | Without | Negligible | dovepress.com |
| FA-IR780-NP | With | Concentration-dependent toxicity | dovepress.com |
| DITSL | Without | Higher | thno.org |
| DITSL | With | Significantly Lower | thno.org |
These in vitro findings underscore the direct cytotoxic potential of this compound, particularly when activated by NIR light, and support its investigation in preclinical in vivo models.
Preclinical In Vivo Efficacy Studies in Disease Models
Preclinical in vivo studies using various disease models, primarily cancer, have provided compelling evidence of the biological efficacy of this compound systems. These studies evaluate the ability of IR-780, often delivered via nanocarriers, to inhibit tumor growth, suppress metastasis, and improve survival rates.
Antitumor Efficacy: Tumor Volume Regression and Metastasis Suppression
This compound systems have demonstrated significant antitumor efficacy in various animal models, leading to tumor volume regression and suppression of metastasis. The photothermal and photodynamic effects mediated by IR-780 under NIR exposure contribute to direct tumor apoptosis/necrosis nih.govresearchgate.net.
In studies utilizing IR-780-loaded nanoparticles, researchers have observed substantial inhibition of primary tumor growth and, in some cases, significant suppression of metastasis. For example, IR-780-loaded polymeric micelles significantly inhibited primary tumor growth and suppressed lymphatic metastasis in a breast cancer model researchgate.net. In another study, IR-780 specifically accumulated in tumor cells and effectively suppressed tumor growth and lung metastasis in mouse models researchgate.net. This suppression of metastasis is a critical aspect of IR-780's potential therapeutic benefit, as metastasis is responsible for a significant portion of cancer-related deaths nih.gov.
Studies have also shown that the antitumor effects can be enhanced when IR-780 is combined with other therapeutic modalities or delivered via targeted nanoparticles thno.orgnih.govthno.orgfrontiersin.orgrsc.org. For instance, a combination of phototherapy and hypoxia-activated chemotherapy using IR-780 and tirapazamine (B611382) co-loaded nanoparticles strikingly inhibited tumor metastasis nih.gov. Similarly, acoustically driven hybrid nanocrystals incorporating IR-780 showed synergistic cytotoxic response and resulted in tumor shrinkage in a pancreatic cancer model acs.org.
Tumor regression has been observed not only with photo-induced therapy but also through non-irradiation mechanisms in some cases, indicating a dose-dependent antitumoral effect of IR-780 researchgate.netsci-hub.se. Histopathological analysis in Ehrlich tumor-bearing mice treated with IR-780-albumin-based nanocarriers showed a strong increase in tumoral necrosis areas, indicating tumor regression researchgate.netsci-hub.se.
The ability of IR-780 to selectively accumulate in tumors, often facilitated by nanocarriers and the enhanced permeability and retention (EPR) effect, contributes to its targeted antitumor efficacy dovepress.comnih.govthno.orgnih.gov.
Impact on Survival Rates and Prognostic Indicators
Improved survival rates are a key indicator of therapeutic success in preclinical studies. Several studies have reported that treatment with this compound systems can lead to significantly prolonged survival in tumor-bearing animal models.
For example, a photoimmunotherapy strategy involving IR-780 successfully eradicated tumor growth, diminished tumor recurrence, and improved survival in vivo nih.govresearchgate.net. In Ehrlich tumor-bearing mice treated with IR-780-albumin-based nanocarriers, tumor regression analysis in non-irradiated animals indicated a dose-dependent antitumoral effect with survival rates higher than 70% (animals monitored up to 600 days) researchgate.netsci-hub.se. Mice treated with lipid-coated-IR780 nanoparticles in combination with ultrasound showed significantly prolonged survival compared to control groups acs.org.
These findings suggest that the antitumor effects of this compound systems, including tumor regression and metastasis suppression, translate into improved survival outcomes in preclinical settings.
Modulation of Host Immune System
Beyond direct cytotoxicity, this compound systems are increasingly recognized for their ability to modulate the host immune system, promoting anti-tumor immunity. This is a critical aspect of their potential as cancer therapeutics, as an activated immune response can lead to long-term tumor control and prevent recurrence.
Induction of Immunogenic Cell Death (ICD) and Danger-Associated Molecular Patterns (DAMPs)
Immunogenic cell death (ICD) is a mode of cell death that elicits an adaptive immune response against dead-cell-associated antigens. IR-780 has been shown to be capable of triggering ICD nih.govnih.gov. ICD is characterized by the release of or exposure to damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.
Studies have demonstrated that IR-780 can induce the release of key DAMPs, including calreticulin (B1178941) (CRT), high-mobility group protein B-1 (HMGB1), and adenosine (B11128) triphosphate (ATP) nih.govfrontiersin.orgnih.govdovepress.comresearchgate.net. For instance, IR780-based nanoparticles have been shown to trigger higher expression of CRT and higher release of ATP and HMGB1 in cancer cells upon appropriate stimulation nih.govfrontiersin.orgresearchgate.net. These DAMPs are crucial for initiating an effective anti-tumor immune response.
The induction of ICD by IR-780 is often linked to its ability to target mitochondria, leading to mitochondrial dysfunction and the release of pro-apoptotic factors researchgate.netnih.govthno.orgresearchgate.net. This mitochondrial targeting and subsequent cellular damage contribute to the exposure of tumor-associated antigens (TAAs) and the release of DAMPs, thereby enhancing antigen-specific antitumor immune responses researchgate.net.
Dendritic Cell Maturation and Antigen Presentation Enhancement
Dendritic cells (DCs) are professional antigen-presenting cells that play a critical role in initiating adaptive immunity. The DAMPs released during ICD can promote the maturation of DCs. Studies have shown that IR-780-induced ICD leads to the maturation of dendritic cells researchgate.netnih.govthno.orgnih.govdovepress.comresearchgate.net.
Mature DCs are essential for effectively presenting tumor-associated antigens to T cells, particularly cytotoxic T lymphocytes (CTLs), thereby activating an anti-tumor immune response. Research indicates that IR-780 systems enhance the presentation of tumor-associated antigens to T cells nih.govresearchgate.net. This enhanced antigen presentation, coupled with DC maturation, leads to the activation, proliferation, and differentiation of T cells, ultimately promoting their infiltration into tumors researchgate.netnih.govresearchgate.net.
The increased levels of mature DCs and enhanced antigen presentation contribute to a more robust anti-tumor immune response, which can lead to improved tumor control and prevention of metastasis researchgate.netthno.orgdovepress.com. Flow cytometric analysis has been used to demonstrate increased levels of mature DC cells in tumor tissues following treatment with IR-780-based therapies dovepress.com.
The modulation of the host immune system through ICD induction, DAMP release, and subsequent DC maturation and antigen presentation highlights the potential of this compound systems as components of photoimmunotherapy strategies.
Activation and Reprogramming of T-Lymphocyte Subsets (e.g., CD8+ T cells)
This compound, particularly when used in phototherapy strategies, has demonstrated the ability to promote the activation and infiltration of T lymphocytes, including cytotoxic CD8+ T cells, into the tumor microenvironment nih.govdovepress.comnih.govdovepress.comeurekaselect.com. Photothermal and photodynamic effects induced by IR-780 under NIR exposure can lead to immunogenic cell death (ICD) of tumor cells nih.govdovepress.comdovepress.comresearchgate.net. This process releases damage-associated molecular patterns (DAMPs) and tumor-associated antigens (TAAs) nih.govdovepress.comresearchgate.net. These released factors can then facilitate the maturation of dendritic cells (DCs), which are crucial antigen-presenting cells (APCs) nih.govdovepress.comresearchgate.net. Mature DCs can subsequently enhance the presentation of TAAs to T cells, leading to the activation and proliferation of effector T cells, including CD8+ T cells nih.govdovepress.comresearchgate.net.
Studies have shown that IR-780-based nanoparticles, often combined with NIR irradiation, can increase the levels of biomarkers on the surface of DCs, indicating enhanced maturation dovepress.com. Furthermore, immunohistochemistry and flow cytometry analyses have revealed increased infiltration of activated CD8+ T cells into tumor tissues following treatments involving IR-780 dovepress.comnih.govfrontiersin.org. This enhanced infiltration and activation of CD8+ T cells contribute to a more robust anti-tumor immune response and can lead to the effective killing of tumor cells nih.govresearchgate.net.
The reprogramming of the tumor microenvironment by IR-780 based therapies also involves overcoming physical barriers that impede T cell infiltration. For instance, some strategies utilizing IR-780 have focused on targeting cancer-associated fibroblasts (CAFs) and reducing the deposition of extracellular matrix (ECM) proteins, which can form a barrier around tumors frontiersin.org. By inhibiting ECM deposition, IR-780 can facilitate the deeper penetration of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells, into the tumor core, thereby enhancing the efficacy of immunotherapy frontiersin.org.
Strategies for Regulatory T Cell (Treg) Modulation
Regulatory T cells (Tregs) play a significant role in suppressing anti-tumor immunity, presenting a major obstacle to effective cancer immunotherapy nih.govtandfonline.com. Strategies involving this compound have explored the modulation of Tregs within the tumor microenvironment to unleash more potent anti-tumor immune responses nih.govtandfonline.com.
Some approaches combine IR-780 based phototherapy with agents specifically designed to target or inhibit the suppressive function of Tregs nih.govtandfonline.com. For example, nanoparticles incorporating IR-780 and agents like imatinib, which can downregulate the function of Treg cells, have been developed nih.govtandfonline.com. The photothermal and photodynamic effects of IR-780 can work in concert with Treg-modulating agents to shift the balance between effector T cells (like CD8+ T cells) and suppressive Tregs in favor of anti-tumor immunity nih.govtandfonline.com. Reducing the suppressive influence of Tregs allows activated CD8+ T cells to exert their cytotoxic effects more effectively against tumor cells nih.govtandfonline.com.
In vitro studies evaluating the cytotoxicity of IR-780 containing nanoparticles on CD8+ T and Treg cells have shown minimal cytotoxic effects on these immune cells at certain concentrations, suggesting a potential for selective modulation of the immune microenvironment without broadly suppressing T cell populations nih.gov.
Conversion of "Cold" Tumors to "Hot" Tumors and Combination with Immunotherapies
"Cold" tumors are characterized by a low infiltration of immune cells, particularly T lymphocytes, making them less responsive to immunotherapies like immune checkpoint blockade (ICB) nih.gov. This compound-based phototherapy strategies have shown promise in converting these immunologically "cold" tumors into "hot" tumors with increased immune cell infiltration nih.gov.
The induction of ICD by IR-780-mediated PTT and PDT is a key mechanism underlying this conversion nih.gov. The release of DAMPs and TAAs following ICD acts as an "in situ" vaccination, promoting the activation and recruitment of immune cells, including DCs and T cells, to the tumor site nih.govresearchgate.net. This influx of immune cells transforms the tumor microenvironment from immunosuppressive to a more pro-inflammatory state, characteristic of a "hot" tumor nih.gov.
This conversion makes the tumors more susceptible to the effects of immunotherapies. Consequently, combining IR-780 based phototherapy with immunotherapies, such as anti-PD-1 or anti-PD-L1 antibodies (ICB), has demonstrated synergistic anti-tumor effects nih.govnih.govresearchgate.net. The phototherapy initiates an immune response by increasing immune infiltration and antigen presentation, while ICB removes the brakes on activated T cells, allowing them to effectively recognize and kill tumor cells nih.govresearchgate.net. Preclinical studies have shown that such combination therapies can lead to significant inhibition of tumor growth, reduced metastasis, and improved survival rates nih.govnih.gov.
The ability of IR-780 to enhance drug penetration and remodel the tumor microenvironment by affecting components like CAFs further contributes to the effectiveness of combination therapies by facilitating the access of immune cells and therapeutic agents to the tumor nih.govfrontiersin.org.
Translational Aspects and Future Research Directions
Pharmacokinetic and Biodistribution Profiles in Preclinical Models
Preclinical studies using various animal models have investigated the pharmacokinetic and biodistribution profiles of IR-780 iodide, both in its free form and when incorporated into nanocarriers. Free this compound is a lipophilic molecule, which can limit its water solubility and widespread use for intravenous administration. mdpi.com Association with nanocarriers, such as albumin-based nanoparticles, liposomes, and polymeric micelles, has been shown to improve its solubility and modify its biodistribution. mdpi.commdpi.comacs.orgacs.orgdovepress.commdpi.com
Studies have shown that this compound can accumulate selectively in cancer cells and tumor tissues. spandidos-publications.comnih.gov This preferential accumulation is believed to be influenced by factors such as the enhanced permeability and retention (EPR) effect in tumors, the function of organic anion transporting peptides (OATPs) which are often overexpressed in cancer cells, and the dye's affinity for mitochondria. spandidos-publications.comnih.govresearchgate.netnih.govspiedigitallibrary.orgnih.gov For instance, studies in prostate cancer xenograft models demonstrated selective accumulation of an IR-780 conjugate in tumor tissues, with metabolism primarily occurring through the liver and excretion in feces. spandidos-publications.com Similarly, albumin-based nanocarriers loaded with IR-780 showed marked accumulation in Ehrlich tumor tissue in mice. acs.orgresearchgate.net
The biodistribution of IR-780 can be influenced by the type of nanocarrier used. For example, IR-780 loaded into phospholipid mimicking polymeric micelles showed higher accumulation in tumor tissue compared to free IR-780, attributed to the EPR effect and longer circulation time provided by the zwitterionic surface. acs.org Another study using folate-targeted nanoparticles loaded with IR-780 demonstrated specific accumulation in ovarian tumors. dovepress.comnih.gov
While tumor accumulation is a desirable trait, the distribution in normal organs is also crucial for assessing potential off-target effects. Studies have shown varying levels of accumulation in organs like the liver, spleen, and kidneys, depending on the formulation. acs.orgresearchgate.net For example, ex vivo imaging of isolated organs from mice treated with IR780-loaded nanobubbles showed accumulation in the liver, spleen, lungs, and kidneys at different time points. researchgate.net
Data from preclinical biodistribution studies often involves quantifying fluorescence intensity in different organs and tumor tissues at various time points post-administration. This data helps to understand the circulation half-life, clearance pathways, and target-to-background ratio of the IR-780 formulation.
Systemic Biocompatibility and Long-Term Safety Assessments
Assessing the systemic biocompatibility and long-term safety of this compound and its formulations is a critical step towards clinical translation. While some studies describe IR-780 as non-toxic, others report dose-dependent toxicity. nih.gov The toxicity profile can be significantly influenced by the formulation and the dose administered.
Encapsulation of IR-780 into nanocarriers is a common strategy to improve its biocompatibility and reduce potential toxicity associated with the free dye. dovepress.comnih.govgithub.io For example, silica (B1680970) cross-linked micellar nanoparticles encapsulating IR-780 showed very low cytotoxicity in vitro, even at high concentrations. github.io Similarly, albumin-based nanocarriers loaded with IR-780 suggested safety within the investigated concentrations in acute oral toxicity, cardiovascular evaluation, and histopathological analyses in preclinical models. researchgate.netsci-hub.se Folate-targeted nanoparticles loading IR-780 showed negligible fluctuations in H&E staining of main organs compared to the control group after intravenous administration at different doses in mice over two weeks. dovepress.com
While short-term toxicity in preclinical models is often evaluated through parameters like body weight changes, organ histology, and blood markers, long-term safety assessments are crucial for understanding potential chronic effects. Some studies have monitored animals for extended periods, observing survival rates and performing histological analysis of tissues. acs.orgresearchgate.netsci-hub.se For instance, a study using IR-780-albumin-based nanocarriers reported survival rates higher than 70% in non-irradiated animals monitored up to 600 days, with no histological evidence of tumor tissue in the inoculation region after 585 days. acs.orgresearchgate.netsci-hub.se
Despite promising results with nanocarrier formulations, concerns regarding the toxicity of free IR-780 remain relevant for clinical translation. sci-hub.se Further comprehensive long-term safety studies are necessary to fully understand the potential systemic effects of this compound-based therapeutics.
Key Obstacles and Considerations in Clinical Translation of this compound-Based Therapeutics
Translating this compound-based therapies from preclinical studies to clinical applications faces several significant obstacles and considerations. These challenges span from the fundamental limitations of the technology to the complexities of manufacturing and regulatory approval. mdpi.commdpi.comnih.gov
Penetration Depth Limitations of Near-Infrared Light in Deeper Tissues
A major challenge for therapies relying on NIR light activation, such as PTT and PDT using this compound, is the limited penetration depth of NIR light in biological tissues. mdpi.comresearchgate.net While NIR light offers better tissue penetration compared to visible light, its depth is typically limited to a few centimeters (around 0.1–1.5 cm), depending on the specific wavelength and tissue type. mdpi.com This limitation restricts the application of this compound-based phototherapies primarily to superficial tumors or those accessible during surgery. mdpi.comnih.gov Treating deep-seated tumors effectively with light-activated IR-780 formulations remains a significant hurdle.
Complexity of Nanostructure Synthesis and Scaling-Up Processes for Clinical Production
Many preclinical studies utilize this compound in conjunction with complex nanocarriers to improve its delivery, targeting, and therapeutic efficacy. mdpi.comnih.gov The synthesis of these nanostructures can be intricate, involving multiple steps and precise control over size, morphology, and composition. Scaling up these complex synthesis processes to meet the demands of clinical production under Good Manufacturing Practice (GMP) guidelines presents a significant challenge. mdpi.comnih.gov Ensuring batch-to-batch consistency, purity, and sterility of the nanomaterials at a large scale requires substantial optimization and validation. The complexity can also compromise the transposition of these structures to clinical trials. mdpi.com
Ensuring Stability of Labeling and Reliable In Vivo Tracking
For applications where this compound is used as a fluorescent label for imaging or tracking, ensuring the stability of the labeling in vivo is crucial for reliable data. Leakage of IR-780 from nanocarriers or dissociation from targeted sites over time can lead to false signals and inaccurate assessment of biodistribution and therapeutic response. mdpi.com While encapsulation in nanocarriers can improve the photostability of IR-780, maintaining stable labeling and reliable in vivo tracking over extended periods remains a consideration. nih.govmdpi.com The interaction of IR-780 with the components of nanostructures can also modify its biological effect and release profile. mdpi.com
Emerging Research Frontiers
Emerging research frontiers for this compound focus on overcoming its current limitations and expanding its therapeutic and diagnostic applications. One key area is the development of novel nanocarrier systems designed to improve water solubility, enhance tumor targeting specificity, control drug release, and improve penetration into deeper tissues. This includes exploring different types of nanoparticles, such as biomimetic vesicles and zwitterionic polymer-lipid hybrid micelles, which have shown promise in improving biodistribution and reducing non-specific uptake. mdpi.comacs.orgmdpi.com
Another frontier involves exploring combination therapies where this compound is used in conjunction with other therapeutic modalities, such as chemotherapy, radiotherapy, or immunotherapy, to achieve synergistic effects. mdpi.comacs.orgresearchgate.net For instance, studies have investigated theranostic nanoparticles combining IR-780 with chemotherapeutic drugs like docetaxel (B913) or doxorubicin (B1662922). acs.orgresearchgate.netthno.org
Research is also ongoing to deepen the understanding of the mechanisms underlying IR-780's tumor-targeting ability, particularly the role of OATPs and cellular metabolic pathways, which could lead to the design of more effective targeted delivery systems. researchgate.netnih.govspiedigitallibrary.orgnih.govresearchgate.net Furthermore, exploring alternative activation methods beyond traditional NIR light, such as sonodynamic therapy (SDT) which utilizes ultrasound, could potentially overcome the limitations of light penetration depth. mdpi.comresearchgate.netnih.gov
Finally, efforts are being made to develop strategies for more stable and long-lasting in vivo tracking, potentially through the design of more robust nanocarrier formulations or the development of new conjugation chemistries that minimize dye leakage and photobleaching. mdpi.comnih.govmdpi.com
Advanced Chemical Synthesis and Derivatization of this compound
The synthesis and derivatization of this compound are crucial for enhancing its properties, such as solubility, targeting ability, and stability within biological systems. This compound is inherently lipophilic, which can limit its direct use in aqueous biological environments and lead to aggregation or non-specific protein binding. acs.orgmdpi.comresearchgate.net Chemical modifications and conjugation strategies are employed to overcome these limitations and create novel theranostic agents.
One approach involves the chemical conjugation of IR-780 to polymers and lipids to form nanostructures. mdpi.com This can improve the reliability of biological imaging in vitro and in vivo, although conjugation might sometimes affect the fluorescence quantum yield. mdpi.com For instance, IR780 has been derivatized and conjugated to polylactide via a copper-free azide-alkyne cycloaddition reaction to create nanoparticles with stable near-infrared fluorescence for tracking within biological systems. researchgate.net
Another method involves incorporating IR-780 into various nanocarriers, such as liposomes, micelles, and nanoparticles made from materials like albumin or zwitterionic polymers. mdpi.comresearchgate.netacs.orgmdpi.comacs.orgresearchgate.net These carriers can improve the solubility and delivery of IR-780. For example, phospholipid mimicking amphiphilic homopolymers have been synthesized to form micelles that encapsulate IR-780, improving its water solubility and enabling its use in photothermal therapy and imaging. acs.org Albumin-based nanoparticles have also been developed to carry IR-780, demonstrating potential for both photoinduced and non-irradiation-based therapeutic effects. acs.orgnih.gov
Derivatization can also involve conjugating IR-780 with specific targeting moieties or therapeutic agents. For example, IR-780 has been conjugated with abiraterone, a drug used in prostate cancer treatment, to create a theranostic agent for both imaging and therapy. spandidos-publications.comspandidos-publications.com Modification with peptides, such as the TAT peptide, has conferred nuclear-targeting properties to IR-780 compounds. mdpi.com The integration of IR-780 with multifunctional nanoplatforms incorporating other drugs is also being explored to achieve synergistic therapeutic effects. mdpi.com
The photophysical properties of IR-780 can be influenced by its microenvironment and the nanostructure it is incorporated into. mdpi.commdpi.com Studies have shown that the optical properties, including maximum absorption wavelength and light absorption intensity, can vary depending on the nanocarrier used, such as synthetic liposomes, hybrid liposomes, or cell membrane vesicles. mdpi.commdpi.com This highlights the importance of nanocarrier design in optimizing the performance of IR-780.
Exploration in Non-Oncological Biomedical Applications (e.g., Inflammation, Atherosclerosis, Nervous System-Related Diseases)
While extensively studied for cancer theranostics, this compound and its derivatives are also being explored for applications in various non-oncological biomedical fields, including inflammation, atherosclerosis, and nervous system-related diseases.
In the context of inflammation, IR-780 has shown potential. It has been reported to reduce inflammatory cytokines in certain applications. mdpi.com The ability of IR-780 to accumulate in inflamed tissues, potentially via the enhanced permeability and retention (EPR) effect, is a key factor being investigated for targeted delivery in inflammatory conditions. mdpi.com
For atherosclerosis, IR-780 has been applied in targeting foam cells and stabilizing plaques. mdpi.com Nanomicelles incorporating IR-780 have been developed to target foam cells in atherosclerotic plaques, leading to increased plaque accumulation and reductions in plaque size and lipid content in preclinical models. mdpi.com Combining PTT and PDT mediated by IR-780 has shown promise in improving plaque stability by increasing collagen content and reducing macrophage-driven inflammation. mdpi.com Nanoparticles loaded with IR-780 have also been prepared for the diagnosis and treatment of atherosclerosis, demonstrating improved cellular uptake and significant reduction in plaque size in animal models. mdpi.comfrontiersin.org The multimodal imaging capabilities of IR-780 (ultrasound and near-infrared) could enable precise diagnosis and treatment monitoring of atherosclerotic plaques. mdpi.com
Research into nervous system-related diseases is another area where IR-780 is being explored. Multifunctional nanoparticles incorporating IR-780 are being developed for conditions like Alzheimer's disease. mdpi.com These nanoparticles aim to address key pathological features, such as inhibiting β-amyloid aggregation and reducing oxidative stress. mdpi.com IR-780, when activated by NIR laser, can facilitate the targeted release of therapeutic agents in the brain, enhancing their effects. mdpi.com Furthermore, IR-780 labeled nanoparticles have been investigated for their ability to cross the blood-brain barrier, a significant challenge in treating neurological disorders. researchgate.netrsc.orgmdpi.compolyu.edu.hk Studies using star-polymer unimolecular micelles encapsulating IR-780 have demonstrated the potential for delivering payloads across the blood-brain barrier for applications in neurological research. rsc.org Liposomal formulations of IR-780 delivered via convection-enhanced delivery have also shown specific delivery to brain tumors in xenograft models. mdpi.com The use of IR-780 in labeling neural circuits and for stem cell tracking in neurodegenerative medicine is also being explored. researchgate.net
Here is a summary of non-oncological applications:
| Application Area | Specific Focus | Key Findings (Preclinical) | Relevant Nanocarrier/Strategy |
| Inflammation | Reduction of inflammatory cytokines, potential targeted delivery to inflamed tissue | Reduction of inflammatory cytokines (sCD40L, TNF-α) observed in certain applications. mdpi.com Potential for targeted delivery. mdpi.com | Not specifically detailed for inflammation in the provided text |
| Atherosclerosis | Targeting foam cells, plaque stabilization, diagnosis, and treatment monitoring | Increased plaque accumulation, reduced plaque size and lipid content, improved plaque stability, significant reduction in plaque size in animal models. mdpi.comfrontiersin.org | Nanomicelles, Polybutylcyanoacrylate nanoparticles (CDNPs). mdpi.comfrontiersin.org |
| Nervous System Diseases | Alzheimer's disease (Aβ aggregation, oxidative stress), drug delivery across BBB, neural circuit labeling, stem cell tracking | Targeted release of therapeutic agents in the brain, potential for crossing BBB, specific delivery to brain tumors in models. mdpi.comrsc.orgmdpi.compolyu.edu.hk | Multifunctional nanoparticles, Star-polymer unimolecular micelles, Liposomes. mdpi.comrsc.orgmdpi.com |
Integration with Advanced Technologies (e.g., Artificial Intelligence, High-Throughput Screening) for Optimized Formulations and Therapies
The integration of advanced technologies such as Artificial Intelligence (AI) and High-Throughput Screening (HTS) holds significant potential for optimizing the formulations and therapeutic applications of this compound.
AI can play a role in analyzing complex biological data generated from studies involving IR-780, such as identifying patterns in its accumulation within tissues or predicting therapeutic outcomes based on various parameters. While not explicitly detailed for this compound in the provided search results, AI is being explored in the broader context of nanotheranostics and drug discovery to predict therapeutic responses and manage post-treatment care by analyzing information from sources like next-generation sequencing. researchgate.net Molecular docking studies, which can be enhanced by computational approaches, have been used to understand the binding of IR-780 to proteins like albumin, providing insights for designing improved nanocarriers. acs.orgnih.gov
High-Throughput Screening (HTS) can accelerate the identification of optimal conditions for IR-780 formulation and delivery, as well as the screening of its effects in various biological systems. HTS assays can be used to evaluate the effectiveness and toxicity of potential drug candidates, and cyanine (B1664457) dyes like IR-780 have been effectively used in such assays. researchgate.net This technology allows for the rapid testing of numerous variables, such as different nanocarrier compositions, drug ratios in combination therapies, or irradiation parameters for PDT/PTT, to identify formulations and treatment protocols with the desired properties.
The combination of AI and HTS can lead to a more efficient and data-driven approach to developing IR-780-based therapies. HTS can generate large datasets on the performance of different IR-780 formulations or treatment conditions, which can then be analyzed by AI algorithms to identify optimal parameters, predict efficacy, and understand the underlying mechanisms. This synergistic approach can significantly reduce the time and resources required for the development of optimized IR-780 formulations and therapies for both oncological and non-oncological applications.
| Technology | Potential Application in IR-780 Research | Examples/Findings (from search results or general application) |
| Artificial Intelligence | Analysis of biological data, prediction of therapeutic outcomes, optimization of nanocarrier design. | Molecular docking studies (e.g., IR-780 binding to albumin). acs.orgnih.gov General application in predicting therapeutic outcomes. researchgate.net |
| High-Throughput Screening | Rapid evaluation of formulations, screening of therapeutic effects, optimization of treatment parameters. | Cyanine dyes effectively used in HTS assays to evaluate drug candidates. researchgate.net |
Q & A
What experimental methodologies are recommended for optimizing IR-780 iodide staining duration in cancer cell imaging?
Answer:
- Step 1: Prepare this compound stock solutions (1 mM) in DMSO and dilute in serum-free media. Filter through 0.2-µm filters to avoid aggregation .
- Step 2: Incubate cells (e.g., prostate cancer PC-3 cells) with IR-780 at varying durations (e.g., 10–60 minutes). Monitor fluorescence intensity via flow cytometry, as peak uptake in prostate cancer cells occurs at ~20 minutes .
- Step 3: Validate specificity using OATP1B3 inhibitors (e.g., sulfobromophthalein) to confirm transporter-mediated uptake .
Application: This protocol ensures precise temporal control for imaging tumor cells while minimizing nonspecific background signals.
How does this compound selectively accumulate in cancer cells, and what mechanisms explain its mitochondrial targeting?
Answer:
- Mechanism 1: Uptake is mediated by organic anion-transporting polypeptides (OATPs) , particularly OATP1B3, which are overexpressed in cancers (e.g., prostate, breast). Competitive inhibition studies with sulfobromophthalein confirm this pathway .
- Mechanism 2: Mitochondrial accumulation is driven by the high mitochondrial membrane potential (ΔΨm) in cancer cells. Lipophilic cations like IR-780 are electrophoretically drawn to negatively charged mitochondrial membranes .
- Key Validation: Co-localization experiments with MitoTracker dyes and confocal microscopy .
How can contradictory data on this compound’s cellular uptake efficiency (e.g., varying % fluorescence in different studies) be resolved?
Answer:
Contradictions often arise from differences in:
- Cell type: OATP1B3 expression varies across cancers (e.g., PC-3 vs. LNCaP prostate cells) .
- Formulation: Free IR-780 vs. nanoparticle-encapsulated IR-780 (e.g., lipid nanodroplets). For example, Nds-IR780 increased uptake to 22.4% vs. 1.9% for free dye .
- Experimental conditions: Serum-free media enhance uptake by reducing protein binding .
Methodological Fix: Standardize protocols using OATP1B3-positive cell lines and include nanoparticle carriers to improve reproducibility .
What strategies mitigate this compound’s poor aqueous solubility and acute toxicity in vivo?
Answer:
- Strategy 1: Encapsulate IR-780 in lipid nanocarriers (e.g., solid lipid nanoparticles, nanobubbles). This improves solubility and reduces acute toxicity (e.g., no toxicity at 10× dosage in mice) .
- Strategy 2: Co-load with chemotherapeutics (e.g., docetaxel) in nanostructures. Dual-loaded nanobubbles (IR780-NBs-DTX) achieved 61.5% encapsulation efficiency and synergistic tumor suppression .
- Validation: Measure encapsulation efficiency (EE) and drug loading (DL) via HPLC .
How does this compound enable multimodal imaging and therapy in cancer research?
Answer:
- Imaging: Near-infrared fluorescence (NIRF) at 780 nm allows deep-tissue imaging (e.g., brain tumors via GL261 xenografts) .
- Therapy:
- Photothermal Therapy (PTT): IR-780 generates heat under NIR irradiation, inducing tumor ablation (e.g., U87MG glioma models) .
- Photodynamic Therapy (PDT): IR-780 produces reactive oxygen species (ROS) upon laser activation .
- Multimodal Example: ¹⁸⁸Re-labeled IR-780 micelles enabled SPECT/NIR imaging and PTT in tandem .
What in vitro and in vivo models are suitable for studying this compound’s antitumor effects?
Answer:
- In vitro:
- In vivo:
How is this compound’s tumor-targeting efficacy quantified in preclinical models?
Answer:
- Fluorescence Intensity Ratio: Tumor-to-normal tissue signal ratios ≥3 indicate targeting. IR-780 achieves ratios >7 in breast cancer models .
- Biodistribution: Ex vivo imaging of dissected organs post-injection (e.g., 15-week tracking in mice) .
- Pharmacokinetics: Calculate elimination half-life (t₁/₂) via blood sampling. IR-780 is cleared within days .
What are the limitations of this compound in clinical translation, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
